molecular formula C18H18Cl2N2O2 B2753768 N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1210395-78-0

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B2753768
CAS RN: 1210395-78-0
M. Wt: 365.25
InChI Key: VBTYJYLMPQWVGT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-42165279, is a novel and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to increase endocannabinoid levels and produce analgesic and anti-inflammatory effects.

Scientific Research Applications

Antitubercular and Antibacterial Activities

Compounds structurally related to N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their potential antitubercular and antibacterial activities. A study by Bodige et al. (2019) explored pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, finding certain compounds to exhibit potent anti-TB activity and significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.

Molecular Interaction Studies

Research by Shim et al. (2002) investigated the molecular interactions of a compound structurally similar to this compound with the CB1 cannabinoid receptor. This study involved conformational analysis and developing pharmacophore models, contributing to our understanding of receptor-ligand interactions in drug design.

Synthesis and Characterization of Polyamides

The synthesis and characterization of polyamides, which include structures related to this compound, have been a focus of research. Studies such as those by Choi and Jung (2004) and Yang et al. (1999) highlight the development of new aromatic polyamides with various functional groups, assessing their thermal stability, solubility, and potential applications in materials science.

Electrochromic Properties

The electrochromic properties of aromatic polyamides, related to this compound, were explored by Chang and Liou (2008). They synthesized novel polymers with pendent dimethoxy-substituted triphenylamine units, examining their UV-vis absorption, photoluminescence, and electrochromic properties, which are critical for applications in optoelectronic devices.

Crystal Chemistry and Conformational Analysis

The crystal chemistry and conformational analysis of solvated pyrrolidine carboxamides, closely related to this compound, have been subjects of research. For instance, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide derivative, focusing on its potential as an antineoplastic agent.

Synthesis for PET Radiotracers

A study by Katoch-Rouse and Horti (2003) involved the synthesis of a compound structurally similar to this compound for use as a PET radiotracer. This research highlights the potential application of such compounds in neuroimaging and the study of cannabinoid receptors.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-15-5-2-12(3-6-15)13-8-9-22(11-13)18(23)21-14-4-7-16(19)17(20)10-14/h2-7,10,13H,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYJYLMPQWVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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